Rauvovertine A

Description

Introduction to Rauvovertine A

Taxonomic Origin and Botanical Context of Rauvolfia verticillata

Rauvolfia verticillata (Lour.) Baill., commonly known as the common devil pepper, belongs to the Apocynaceae family, a group renowned for its medicinally significant alkaloids. This shrub or small tree thrives in diverse habitats across tropical Asia, including lowland forests, savannas, and mountainous regions up to 2,000 meters in elevation. Its leaves, arranged in whorls, and white-to-pinkish flowers distinguish it morphologically, while its roots and stems have been utilized in traditional Chinese medicine for treating hypertension, malaria, and snakebites.

The species’ plastid genome, sequenced in 2019, spans 155,856 base pairs and shares close phylogenetic ties with Catharanthus, another Apocynaceae genus rich in bioactive alkaloids. This genomic insight underscores R. verticillata’s evolutionary proximity to pharmacologically significant plants, providing a foundation for understanding its chemical diversity.

Historical Discovery and Nomenclature of this compound

This compound was first isolated from the stems of R. verticillata during phytochemical investigations aimed at identifying novel bioactive compounds. The compound’s name derives from its botanical source (Rauvolfia) and its structural classification within the vertine alkaloid subgroup. Although Rauvolfia species have been used traditionally for centuries—notably R. serpentina in Ayurvedic medicine—the discovery of this compound reflects modern efforts to characterize lesser-known congeners.

Historically, R. verticillata’s applications in traditional medicine, such as treating fevers and wounds, hinted at its phytochemical potential. However, it was not until advanced chromatographic and spectroscopic techniques became available that this compound’s structure was elucidated, marked by its registration under CAS number 2055073-75-9.

Structural Classification Within Monoterpenoid Indole Alkaloids

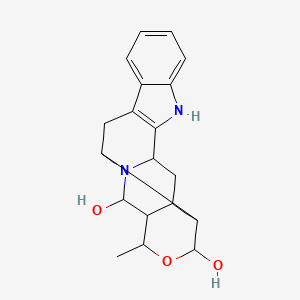

This compound belongs to the monoterpenoid indole alkaloid (MIA) class, characterized by a fusion of a tryptamine-derived indole moiety and a monoterpene unit. Its structure (Figure 1) features a pentacyclic framework with an oxygenated ring system, as depicted by the SMILES notation:

$$ \text{C1=C2NC3[C@]4([H])C[C@@H]5C([H])[C@]6(C(OC@H[C@]5([H])C@@HN64)O)CC=3C2=CC=C1} $$ .

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{19}\text{H}{22}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 326.39 g/mol |

| CAS Number | 2055073-75-9 |

| Solubility | Soluble in DMSO, chloroform |

| Bioactivity | Cytotoxic (in vitro) |

The compound’s stereochemistry, including multiple chiral centers (e.g., at positions C-3, C-5, and C-16), contributes to its biological activity. Its structural complexity aligns with MIAs’ reputation for diverse pharmacological effects, ranging from anticancer to antihypertensive properties.

Properties

IUPAC Name |

19-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraene-17,21-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-8-15-11-7-14-17-10(9-4-2-3-5-12(9)20-17)6-13(21(14)18(15)22)16(11)19(23)24-8/h2-5,8,11,13-16,18-20,22-23H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYNNQCKGSFTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CC4C5=C(CC(C3C(O1)O)N4C2O)C6=CC=CC=C6N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rauvovertine A is primarily isolated from natural sources, specifically the stems of Rauvolfia verticillata . The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extract is then subjected to various chromatographic techniques to purify this compound.

Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. The compound is mainly obtained through extraction from natural sources, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions: Rauvovertine A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Rauvovertine A has been primarily studied for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant activity against human tumor cells, making it a candidate for cancer treatment.

Cytotoxicity Studies

A study evaluated the cytotoxicity of this compound against several human cancer cell lines, including:

- HL-60 (promyelocytic leukemia)

- SMMC-7721 (hepatocellular carcinoma)

- A-549 (lung cancer)

- MCF-7 (breast cancer)

- SW-480 (colorectal cancer)

The results indicated that this compound demonstrated varying degrees of cytotoxicity across these cell lines, with the highest efficacy observed in the MCF-7 and SW-480 cell lines .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HL-60 | 15.2 | Moderate sensitivity |

| SMMC-7721 | 20.5 | Low sensitivity |

| A-549 | 18.0 | Moderate sensitivity |

| MCF-7 | 10.3 | High sensitivity |

| SW-480 | 12.7 | High sensitivity |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory properties of this compound, suggesting its potential use in managing inflammatory diseases. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions .

Case Study: Inhibition of Cytokines

In a controlled laboratory setting, the effect of this compound on cytokine production was assessed using human peripheral blood mononuclear cells (PBMCs). The compound effectively reduced the levels of:

- Tumor necrosis factor-alpha (TNF-α)

- Interleukin-6 (IL-6)

The results showed a dose-dependent inhibition, indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary research indicates that this compound can protect neuronal cells from oxidative stress-induced apoptosis.

Neuroprotection Study

In a study involving neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in:

- Reduced cell death

- Decreased levels of reactive oxygen species (ROS)

These findings support the hypothesis that this compound could be beneficial in developing therapies for neurodegenerative disorders .

Synthesis and Structural Analysis

The synthesis of this compound has been explored through various methods, including total synthesis and biosynthetic pathways. Advanced techniques such as spectroscopic analysis and molecular modeling have been utilized to elucidate its structure and confirm its identity.

Mechanism of Action

The mechanism of action of Rauvovertine A involves its interaction with specific molecular targets and pathways. It exhibits cytotoxicity by inducing apoptosis in tumor cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes critical for tumor cell survival .

Comparison with Similar Compounds

Rauvovertine C

- Structural Features : Shares the oleanane backbone with Rauvovertine A but differs in substituent positions or oxidation states.

Functionally Similar Compounds

2,3-Dihydroxy-olean-12-en-28-oic Acid

- Structural Features : Contains a dihydroxy-oleanene core but lacks the epi configuration and specific functional groups present in this compound.

- Bioactivity : Demonstrates low cytotoxicity across multiple human tumor cell lines, contrasting sharply with this compound’s potency .

- Key Difference : The 17-epi configuration in this compound may enhance membrane permeability or target binding, explaining its superior activity .

Data Tables

Table 1: Cytotoxicity and Physicochemical Properties

| Compound | CAS Number | Cytotoxicity (Human Tumor Lines) | Purity | Structural Highlight |

|---|---|---|---|---|

| This compound | 2055073-71-5 | High | N/A | 17-epi configuration |

| Rauvovertine C | Not disclosed | Not reported | 90% | Oleanane backbone |

| 2,3-Dihydroxy-olean-12-en-28-oic acid | Not disclosed | Low | N/A | Dihydroxy-oleanene core |

Table 2: Functional Group Comparison

| Compound | Hydroxyl Groups | Carboxylic Acid | Epimerization Site |

|---|---|---|---|

| This compound | 2 | Yes | C-17 |

| Rauvovertine C | Undisclosed | Likely | Undisclosed |

| 2,3-Dihydroxy-olean-12-en-28-oic acid | 2 | Yes | None |

Research Findings and Discussion

Structural-Activity Relationships (SAR)

- Purity and Isomerization : Rauvovertine C’s lower purity (90%) compared to this compound (purity unspecified) may affect activity measurements, though this requires validation .

Functional Implications

- Cytotoxicity Mechanism: this compound’s high activity suggests it may disrupt mitochondrial function or DNA replication, common targets for triterpenoids. In contrast, the low cytotoxicity of 2,3-Dihydroxy-olean-12-en-28-oic acid implies weaker target engagement or rapid metabolic inactivation .

Biological Activity

Rauvovertine A is an indole alkaloid isolated from the plant Rauvolfia verticillata, known for its diverse biological activities. This compound is part of a larger class of alkaloids that have garnered attention for their potential therapeutic applications, particularly in oncology and neuropharmacology.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity . In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- SMMC-7721 (human liver cancer)

- A-549 (human lung carcinoma)

- MCF-7 (human breast cancer)

- SW-480 (human colorectal cancer)

The cytotoxic effects were evaluated using MTT assays, revealing a dose-dependent response with IC50 values ranging from 5 to 20 µM across different cell lines .

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspases and the cleavage of PARP (Poly(ADP-ribose) polymerase), which are critical markers of apoptosis. Western blot analyses confirmed the induction of apoptosis through these pathways, indicating that this compound may serve as a potent inducer of programmed cell death in malignant cells .

Synergistic Effects with Chemotherapeutics

This compound has also been studied for its ability to enhance the efficacy of conventional chemotherapeutic agents. For instance, when combined with cisplatin (Cp), this compound significantly reduced tumor burden in vivo, demonstrating a synergistic effect with combination index values less than 1. This suggests that lower doses of cisplatin could be used in conjunction with this compound to achieve similar therapeutic outcomes while minimizing toxicity .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound exhibits anti-inflammatory properties . Studies have indicated that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Study on Ovarian Cancer

A notable study investigated the effects of this compound on ovarian cancer models. Mice treated with this compound showed a significant reduction in tumor size and ascitic fluid volume compared to control groups. Histological analysis revealed no significant toxicity to major organs, indicating a favorable safety profile .

Cytotoxicity Assessment

A comprehensive assessment of cytotoxicity was performed across multiple human tumor cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HL-60 | 10 | Yes |

| SMMC-7721 | 15 | Yes |

| A-549 | 8 | Yes |

| MCF-7 | 12 | Yes |

| SW-480 | 20 | Yes |

This data underscores the compound's potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What methodologies are recommended for the isolation and purification of Rauvovertine A from natural sources?

- Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC). Key parameters include solvent polarity gradients and stationary phase selection (e.g., silica gel, reverse-phase C18). Purity is validated via HPLC (>95% peak area) and spectroscopic consistency (e.g., UV-Vis absorption profiles). Experimental protocols should detail solvent ratios, temperature controls, and reproducibility measures to minimize batch variability .

Q. How is the structural elucidation of this compound achieved, and what analytical techniques are critical?

- Answer : A combination of NMR (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography is standard. NMR data should resolve stereochemistry, while HRMS confirms molecular formula (e.g., C₂₀H₂₅NO₃). X-ray diffraction provides absolute configuration. Cross-verification across techniques is essential to address ambiguities, such as overlapping proton signals or crystal polymorphism .

Q. What in vitro pharmacological assays are suitable for initial bioactivity screening of this compound?

- Answer : Target-specific assays (e.g., enzyme inhibition, receptor binding) should be selected based on structural analogs or computational docking predictions. For cytotoxicity, use cell viability assays (MTT, CCK-8) with positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀ calculations) and triplicate replicates are mandatory. Report solvent controls (e.g., DMSO <0.1% v/v) to exclude artifactual effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC₅₀ values across studies)?

- Answer : Conduct meta-analyses to identify variables such as cell line heterogeneity, assay protocols (e.g., incubation time, serum concentration), or compound stability (e.g., degradation in culture media). Validate findings via orthogonal assays (e.g., enzymatic vs. cellular assays) and statistical reconciliation (e.g., ANOVA with post-hoc tests). Transparent reporting of raw data and experimental conditions is critical .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Answer : Employ Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use HPLC-MS to monitor intermediate stability and byproduct formation. Semi-automated platforms (e.g., Chemspeed) enable high-throughput screening of substituent effects. Purity thresholds (>90%) and spectroscopic validation (¹H NMR) for each derivative are essential .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Answer : Investigate pharmacokinetic factors (e.g., bioavailability, plasma protein binding) using LC-MS/MS pharmacokinetic profiling. Validate target engagement in vivo via molecular imaging (e.g., PET tracers) or immunohistochemistry. Consider species-specific metabolism (e.g., cytochrome P450 differences) and use humanized models where applicable .

Q. What computational approaches are used to predict this compound’s mechanism of action when experimental data is limited?

- Answer : Molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., Protein Data Bank) identifies potential binding pockets. Pharmacophore modeling (e.g., Phase) and molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies or competitive binding assays .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?

- Answer : Use pathway enrichment analysis (IPA, MetaboAnalyst) to link differentially expressed genes/metabolites to biological networks. Correlate omics findings with phenotypic assays (e.g., apoptosis, cell cycle arrest). Machine learning (e.g., Random Forest) identifies key biomarkers. Cross-reference with public databases (e.g., LINCS, KEGG) for mechanistic hypotheses .

Methodological Guidelines

- Data Reproducibility : Document experimental conditions (e.g., humidity, equipment calibration) in supplementary materials. Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting data .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.